ZINC;benzonitrile;bromide

Description

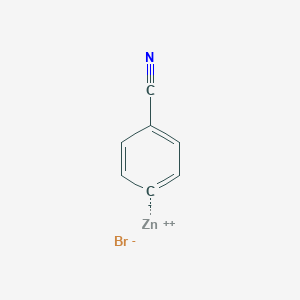

Chemical Identity and Structure "ZINC;benzonitrile;bromide" (IUPAC: bromo(4-cyanophenyl)zinc) is an organozinc compound with the molecular formula C₇H₄BrNZn and CAS number 131379-14-1 . It consists of a zinc atom bonded to a bromine ligand and a 4-cyanophenyl group (benzonitrile derivative). Its structure enables versatile reactivity in cross-coupling reactions, particularly in palladium-catalyzed syntheses .

Synthesis The compound is synthesized via transmetallation, where 4-bromobenzonitrile reacts with activated zinc (e.g., Rieke zinc) or through halogen-zinc exchange using butyllithium and zinc bromide (ZnBr₂) . This method parallels the preparation of other organozinc reagents, emphasizing its role in forming carbon-zinc bonds for subsequent functionalization.

Properties

Molecular Formula |

C7H4BrNZn |

|---|---|

Molecular Weight |

247.4 g/mol |

IUPAC Name |

zinc;benzonitrile;bromide |

InChI |

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

HEOMKTNNZDZMJZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)C#N.[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Zinc Bromide (ZnBr₂)

Properties :

Comparison :

| Property | ZINC;benzonitrile;bromide | ZnBr₂ |

|---|---|---|

| Structure | Organometallic | Inorganic salt |

| Role in Reactions | Nucleophilic reagent | Lewis acid catalyst |

| Thermal Stability | Air-sensitive | Stable up to 394°C |

ZnBr₂ lacks the organic moiety required for cross-coupling but excels in acid-catalyzed transformations. In contrast, "this compound" participates in carbon-carbon bond formation .

Zinc Chloride (ZnCl₂)

Properties :

Comparison :

| Property | This compound | ZnCl₂ |

|---|---|---|

| Solubility in THF | High (0.5 M solutions) | Moderate |

| Catalytic Use | Limited | Broad (e.g., esterification) |

While ZnCl₂ is cheaper and widely used, "this compound" offers targeted reactivity for aryl functionalization .

Other Organozinc Reagents (e.g., (2-Naphthylmethyl)zinc Bromide)

Properties :

Comparison :

| Property | This compound | (2-Naphthylmethyl)zinc Bromide |

|---|---|---|

| Substrate Scope | Nitrile-containing arenes | Naphthalene derivatives |

| Reaction Yield | 85–91% in propionate synthesis | 58–80% in stilbene synthesis |

The benzonitrile group enhances electronic effects, directing regioselectivity in couplings, whereas naphthyl-based reagents favor extended conjugation .

Benzonitrile Derivatives (e.g., 4-Bromobenzonitrile)

Properties :

- Role: Precursor to organozinc compounds; inert in cross-couplings without metalation.

- Reactivity: Undergoes cyano-group transformations (e.g., hydroboration) .

Comparison :

| Property | This compound | 4-Bromobenzonitrile |

|---|---|---|

| Function | Electrophilic reagent | Starting material |

| Catalytic Activity | Active in Pd-catalysis | Requires metal activation |

The organozinc compound directly participates in bond-forming steps, whereas 4-bromobenzonitrile requires prior conversion .

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.